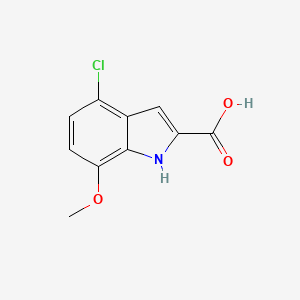

4-Chloro-7-methoxy-1H-indole-2-carboxylic acid

Description

Overview of Indole Derivatives in Organic and Medicinal Chemistry

Indole derivatives constitute a cornerstone of heterocyclic chemistry due to their prevalence in natural products and pharmaceuticals. The indole nucleus—a bicyclic structure comprising a benzene ring fused to a pyrrole ring—serves as the backbone for neurotransmitters (e.g., serotonin), hormones (e.g., melatonin), and alkaloids (e.g., strychnine). Modifications to the indole scaffold, such as halogenation or methoxylation, profoundly influence electronic properties, solubility, and receptor binding affinity. For example, the introduction of electron-withdrawing groups like chlorine enhances electrophilic reactivity, while methoxy groups improve metabolic stability.

Indole carboxylic acids, in particular, have garnered attention for their dual functionality: the indole core provides aromatic stacking capabilities, and the carboxylic acid group enables hydrogen bonding or salt bridge formation with biological targets. This combination is evident in drugs such as indomethacin (a nonsteroidal anti-inflammatory agent) and sumatriptan (a migraine medication). The structural versatility of indole derivatives is further demonstrated by ChemDiv’s library of 12,000 indole-based compounds, which includes variations tailored for anti-inflammatory, antifungal, and anticancer applications.

Historical Context and Discovery of this compound

The synthesis of this compound emerged from systematic efforts to optimize indole derivatives for enhanced bioactivity. Early work on indole halogenation, as seen in the Vilsmeier–Haack formylation of indole, laid the groundwork for introducing chloro groups at specific positions. Methoxylation strategies were later refined to improve pharmacokinetic properties, drawing from methodologies used in synthesizing compounds like 4-chloro-7-methoxy-2,3-dihydro-1H-indole.

This compound’s discovery is attributed to advances in regioselective functionalization techniques, particularly those enabling precise substitution at the C4 and C7 positions. For instance, Friedel-Crafts alkylation and Ullmann coupling have been employed to introduce chloro and methoxy groups without disrupting the indole ring’s aromaticity. The carboxylic acid group at C2 is typically installed via hydrolysis of ester precursors, as evidenced by synthetic routes for analogous compounds such as ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate.

Relevance of Halogenated and Methoxylated Indole Carboxylic Acids

Halogenation and methoxylation are critical strategies for modulating the biological activity of indole derivatives. Chlorine atoms, as electron-withdrawing groups, increase the compound’s electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites. Methoxy groups, being electron-donating, enhance solubility and bioavailability while resisting oxidative metabolism.

The synergy between these substitutions is exemplified in this compound. Comparative studies of similar structures, such as 4-chloro-5-methoxy-1H-indole-2-carboxylic acid (molecular formula C₁₀H₈ClNO₃), reveal that positional isomerism significantly affects binding affinity. For example, the C7 methoxy group in the target compound may stabilize interactions with hydrophobic pockets in proteins, whereas the C4 chloro group could participate in halogen bonding.

Table 1: Structural and Functional Comparisons of Selected Indole Carboxylic Acids

| Compound Name | Molecular Formula | Substituents | Key Properties |

|---|---|---|---|

| This compound | C₁₀H₈ClNO₃ | Cl (C4), OCH₃ (C7) | Enhanced electrophilicity, solubility |

| 5-Fluoro-7-methoxy-1H-indole-2-carboxylic acid | C₁₀H₈FNO₃ | F (C5), OCH₃ (C7) | Increased metabolic stability |

| 4-Chloro-5-methoxy-1H-indole-2-carboxylic acid | C₁₀H₈ClNO₃ | Cl (C4), OCH₃ (C5) | Altered binding affinity |

Scope and Objectives of Current Research

Contemporary research on this compound focuses on three primary objectives:

- Synthetic Optimization : Developing high-yield, scalable routes using catalysts like palladium for cross-coupling reactions.

- Mechanistic Studies : Elucidating its interactions with biological targets such as cyclooxygenase-2 (COX-2) or serotonin receptors through computational docking and X-ray crystallography.

- Application Exploration : Evaluating its potential as a precursor for anticancer agents or anti-inflammatory drugs, inspired by the success of indomethacin and related compounds.

Ongoing investigations also aim to expand the compound’s utility in materials science, where its aromatic system could contribute to organic semiconductors or fluorescent probes. By adhering to these objectives, researchers seek to unlock novel therapeutic and industrial applications for halogenated and methoxylated indole derivatives.

Structure

3D Structure

Properties

Molecular Formula |

C10H8ClNO3 |

|---|---|

Molecular Weight |

225.63 g/mol |

IUPAC Name |

4-chloro-7-methoxy-1H-indole-2-carboxylic acid |

InChI |

InChI=1S/C10H8ClNO3/c1-15-8-3-2-6(11)5-4-7(10(13)14)12-9(5)8/h2-4,12H,1H3,(H,13,14) |

InChI Key |

FPMNNFPNZOXDMG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)C=C(N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Precursor Synthesis

- Starting Material : 4-Chloro-3-methoxyphenylhydrazine hydrochloride.

- Condensation : React with ethyl pyruvate in ethanol under reflux (24–48 hours) to form the hydrazone intermediate.

- Cyclization : Use polyphosphoric acid (PPA) or ZnCl₂ in ethylene glycol at 150–170°C under nitrogen to yield ethyl 4-chloro-7-methoxy-1H-indole-2-carboxylate.

Hydrolysis to Carboxylic Acid

- Base Hydrolysis : Treat the ester with aqueous NaOH or KOH in ethanol/water (reflux, 1–2 hours).

- Acidification : Adjust to pH 3–4 with HCl to precipitate the carboxylic acid.

Friedel-Crafts Acylation and Halogenation

This method leverages electrophilic substitution to introduce chloro and methoxy groups post-cyclization.

Indole Core Formation

Hydrolysis

Challenges : Competing substitution at C5/C6 requires careful control of stoichiometry.

Hemetsberger–Knittel Indole Synthesis

This method is suited for introducing methoxy groups early in the synthesis.

Azide Formation and Cyclization

Chlorination via Electrophilic Substitution

Note : Sequential functionalization (chloro before methoxy) minimizes side reactions.

Industrial-Scale Production

Continuous Flow Reactor Optimization

Green Chemistry Approaches

- Solvent-Free Conditions : Use microwave irradiation for cyclization (30 minutes vs. 4 hours conventional).

- Catalyst Recycling : Recover ZnCl₂ via crystallization, reducing waste.

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Fischer Indole | Hydrazone formation, cyclization | 76–95 | 98–99 | High |

| Friedel-Crafts | Chlorination, hydrolysis | 65–80 | 95–97 | Moderate |

| Hemetsberger–Knittel | Azide cyclization | 70–85 | 97–98 | Low |

| Industrial Flow | Continuous cyclization | 85–92 | 99 | High |

Chemical Reactions Analysis

4-Chloro-7-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 4-chloro-7-methoxy-1H-indole-2-carboxylic acid is in the development of new pharmaceuticals. This compound serves as a lead structure for synthesizing derivatives that may exhibit enhanced biological activities, particularly as enzyme inhibitors or receptor modulators. The presence of both chloro and methoxy groups on the indole ring enhances its interaction with biological targets, which is crucial for drug design.

Key Biological Activities

Research has shown that compounds related to this compound display a range of biological activities, including:

- Anti-diabetic properties : It has been studied for its potential as an α-glucosidase inhibitor, which can help manage blood sugar levels in diabetic patients .

- Anti-inflammatory effects : Structural modifications of similar indole derivatives have been associated with reduced inflammation markers in various models .

Mechanistic Studies

Understanding the mechanism of action of this compound is essential for its application in drug development. Interaction studies using molecular docking and in vitro assays are commonly employed to assess its binding affinity with specific enzymes or receptors. These studies help elucidate the compound's pharmacodynamics and pharmacokinetics.

Several studies have documented the effectiveness of this compound in various therapeutic contexts:

Case Study: Anti-diabetic Activity

A study demonstrated that derivatives of this compound exhibited significant inhibition of α-glucosidase, suggesting potential use in managing type 2 diabetes mellitus. The presence of the chloro substituent was found to be critical for maintaining high inhibitory activity .

Case Study: Anti-inflammatory Potential

Research indicated that modifications to the indole structure could lead to compounds with reduced inflammatory responses in cellular models. This suggests that further exploration into these derivatives could yield new anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 4-Chloro-7-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological pathways. For instance, they can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Substituent Position and Functional Group Variations

The biological and physicochemical properties of indole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Indole Derivatives

Key Observations :

- Halogen vs.

- Methoxy Position : The 7-methoxy group in the target compound contrasts with the 5-methoxy group in 5-methoxyindole-2-carboxylic acid. Positional differences influence electronic distribution and hydrogen-bonding capacity, affecting reactivity in synthesis (e.g., acyl chloride formation) .

- Carboxylic Acid Position : Shifting the carboxylic acid from position 2 (target compound) to positions 3 or 4 (as in 6-chloro-3-carboxylic acid or 7-chloro-4-carboxylic acid) may impact solubility and intermolecular interactions .

Critical Insights :

- The target compound’s synthesis is inferred to follow analogous coupling strategies (e.g., acid-amine coupling) but may face challenges in regioselectivity due to competing reactive sites (e.g., positions 4 and 7) .

- Prolonged reaction times in acyl chloride formation (as seen in ) risk side products, emphasizing the need for optimized conditions for halogenated indoles .

Table 3: Inferred Properties Based on Structural Analogues

Notable Trends:

- Methoxy Group : The 7-methoxy group may increase metabolic stability compared to 5-methoxy derivatives, as para-substitution often reduces oxidative degradation .

Biological Activity

4-Chloro-7-methoxy-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological efficacy, and relevant research findings.

- Molecular Formula : C10H8ClNO3

- Molecular Weight : 225.63 g/mol

- Structure : The compound features a chloro substituent at the 4-position and a methoxy group at the 7-position of the indole ring, alongside a carboxylic acid functional group at the 2-position.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The binding affinity of this compound to specific targets is crucial for its therapeutic effects. Techniques such as molecular docking and in vitro assays are commonly employed to assess these interactions, providing insights into its pharmacological potential.

Antitumor Activity

The compound shows promise in cancer therapy, particularly as an inhibitor of specific proteins involved in tumor growth. For example, similar indole derivatives have been reported to exhibit significant antiproliferative effects against various cancer cell lines. A comparative analysis of IC50 values indicates that structural modifications can enhance or diminish biological activity:

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| This compound | TBD | Potential antitumor activity |

| Compound A | 0.64 | Antiproliferative against MM1.S |

| Compound B | 0.98 | Antibacterial against MRSA |

Antifungal Activity

Indole carboxylic acid derivatives, including this compound, have been investigated for their antifungal properties. Studies suggest that these compounds can disrupt fungal cell membranes, leading to cell death .

Case Studies and Research Findings

- In Vitro Studies : Recent studies have utilized molecular docking to explore the binding interactions of this compound with various proteins involved in cancer progression. These studies highlight its potential as a therapeutic agent in oncology.

- Synthesis and Characterization : The synthesis of this compound has been optimized using various reaction conditions, yielding high purity levels suitable for biological testing .

- Comparative Analysis : A comparison with structurally similar compounds reveals that the unique combination of chloro and methoxy groups may enhance its biological activity compared to other indole derivatives.

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-7-methoxy-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of indole derivatives often involves multi-step functionalization. For example, analogous compounds like 2-hydroxymethylindole-7-carboxylic acid are synthesized via formylation, hydrolysis, and reduction steps using reagents such as sodium borohydride . For this compound, a plausible route could involve:

- Chlorination : Introduce the chloro substituent at position 4 using chlorinating agents (e.g., POCl₃ or NCS) under controlled temperatures.

- Methoxy Group Installation : Methoxylation at position 7 via nucleophilic substitution or O-methylation of a hydroxyl precursor.

- Carboxylic Acid Formation : Oxidation of a methyl ester precursor or hydrolysis of a nitrile group under acidic/basic conditions.

Q. Optimization Tips :

Q. How should researchers handle and store this compound to ensure stability and safety?

Handling :

Q. Storage :

- Temperature : Store at +4°C in airtight containers to prevent degradation.

- Stability : While specific data for this compound are unavailable, structurally similar indole derivatives show sensitivity to light and moisture. Use desiccants and amber glass vials .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound, and how do substituents affect its reactivity?

Methodology :

- Density Functional Theory (DFT) : Use functionals like B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. The Colle-Salvetti correlation-energy formula, adapted for electron density and local kinetic-energy density, is effective for modeling π-conjugated systems like indoles .

- Substituent Effects :

- Electron-Withdrawing Groups (Cl) : Increase electrophilicity at the indole core, enhancing reactivity in cross-coupling reactions.

- Methoxy Group : Stabilizes intermediates via resonance, influencing regioselectivity in substitution reactions.

Validation : Compare computed IR/Raman spectra with experimental data to refine parameters .

Q. How can crystallographic data be utilized to understand the molecular interactions of this compound in supramolecular assemblies?

Approach :

- Single-Crystal X-ray Diffraction : Resolve bond lengths, angles, and packing motifs. For example, methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate exhibits a planar indole core with intermolecular hydrogen bonds between the ester carbonyl and methoxy groups .

- Supramolecular Analysis :

- Hydrogen Bonding : Carboxylic acid groups often form dimers, while chloro substituents participate in halogen bonding.

- π-π Stacking : Indole rings stack at ~3.5 Å distances, critical for designing molecular wires or sensors.

Applications : Use Mercury software to visualize Hirshfeld surfaces and quantify interaction contributions (e.g., C–H···O vs. Cl···Cl contacts) .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

Methodology :

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for research use) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (theoretical for C₁₀H₈ClNO₃: 225.02 g/mol) via ESI-TOF.

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm).

- ¹³C NMR : Carboxylic acid carbons appear at δ ~170 ppm.

Data Interpretation : Cross-reference with PubChem or crystallographic databases to resolve ambiguities .

Q. How can researchers address contradictions in reported biological activities of this compound derivatives?

Strategies :

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 μM) to rule out false positives.

- Control Experiments : Compare with structurally similar compounds (e.g., 4-chloro-6-fluoro-1H-indole) to isolate substituent effects .

- Mechanistic Studies : Use molecular docking to assess binding affinity to target proteins (e.g., kinases or GPCRs).

Case Study : If a derivative shows inconsistent cytotoxicity, evaluate mitochondrial membrane potential (JC-1 assay) and caspase activation to confirm apoptosis pathways .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Key Issues :

- Purification : Column chromatography is impractical at large scales. Switch to recrystallization (e.g., ethanol/water mixtures) or centrifugal partition chromatography.

- Yield Optimization : Replace hazardous reagents (e.g., oxalyl chloride) with greener alternatives (e.g., SOCl₂) .

- Regulatory Compliance : Ensure waste disposal adheres to EPA guidelines for chlorinated organics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.